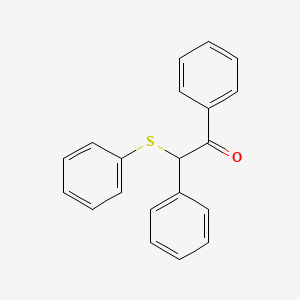
Ethanone, 1,2-diphenyl-2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1,2-diphenyl-2-(phenylthio)- is an organic compound with the molecular formula C20H16OS It is a derivative of ethanone, characterized by the presence of two phenyl groups and a phenylthio group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-diphenyl-2-(phenylthio)- typically involves the reaction of benzoin with thiophenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes rearrangement to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Ethanone, 1,2-diphenyl-2-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,2-diphenyl-2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1,2-diphenyl-2-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanone, 1,2-diphenyl-2-(phenylthio)- involves its interaction with various molecular targets and pathways. The phenylthio group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The compound may also interact with enzymes and proteins, affecting their function and activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Ethanone, 1,2-diphenyl-2-(phenylthio)- can be compared with other similar compounds, such as:
Ethanone, 1,2-diphenyl-: Lacks the phenylthio group, making it less reactive in redox reactions.
Ethanone, 2-phenyl-: Contains only one phenyl group, resulting in different chemical properties and reactivity.
Ethanone, 2,2-diphenyl-: Similar structure but lacks the phenylthio group, affecting its chemical behavior and applications.
The presence of the phenylthio group in Ethanone, 1,2-diphenyl-2-(phenylthio)- imparts unique chemical properties, making it more versatile in various chemical reactions and applications.
Properties
CAS No. |
16222-09-6 |
|---|---|
Molecular Formula |
C20H16OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H16OS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20H |
InChI Key |
PDHFQNIQVRIEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















